7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
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Description
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H17Cl2N5O2 and its molecular weight is 394.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, thereby halting cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells that rely heavily on CDK2 activity for rapid and uncontrolled growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for advancing the cell cycle from the G1 phase to the S phase and through the S phase. When CDK2 is inhibited, cells are unable to complete these transitions, leading to cell cycle arrest . This can trigger programmed cell death or apoptosis, particularly in cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By blocking CDK2 activity, it prevents cells from progressing through the cell cycle, leading to cell cycle arrest . In cancer cells, this can trigger apoptosis, leading to a reduction in tumor growth .
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family are known to interact with various enzymes and proteins . For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors .
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes such as cAMP PDE . This inhibition can lead to changes in gene expression and cellular signaling.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using microwave-mediated, catalyst-free methods , suggesting that they can be produced efficiently and sustainably.
Metabolic Pathways
Related 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit cAMP PDE , suggesting that they may interact with enzymes and cofactors in cAMP-related metabolic pathways.
Subcellular Localization
Related compounds have been found to inhibit cAMP PDE , suggesting that they may localize to areas of the cell where cAMP PDE is present.
Properties
IUPAC Name |
4-[7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-11(26-15-3-2-12(18)10-13(15)19)14-4-5-20-16-21-17(22-24(14)16)23-6-8-25-9-7-23/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZFAMFCUKAGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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